molecular formula C20H20F3N3OS B2958634 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034556-20-0

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2958634
CAS No.: 2034556-20-0
M. Wt: 407.46
InChI Key: NFAZWKUALFYMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound, N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, is a synthetic small molecule designed for advanced chemical and pharmaceutical research. Its structure incorporates a 3,5-dimethylpyrazole core, a moiety present in various biologically active compounds , linked to a 3-(trifluoromethyl)phenylacetamide group via an ethyl chain. The 3-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry known to enhance a compound's metabolic stability and binding affinity to target proteins . The inclusion of a thiophene heterocycle at the 4-position of the pyrazole ring further diversifies the molecule's electronic properties and potential for intermolecular interactions, making it a valuable scaffold for exploring new chemical spaces. Based on its structural features, this compound is of significant interest for researchers in the fields of antifungal agent development and general drug discovery for screening against various biological targets. The presence of the pyrazole core suggests potential for diverse biological activity, as similar heterocyclic systems are extensively studied for their antiviral, anti-inflammatory, and anticancer properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or as a lead structure in the synthesis of novel derivatives, in high-throughput screening campaigns, and in mechanistic studies to investigate its specific mode of action and potential research applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-13-19(16-6-9-28-12-16)14(2)26(25-13)8-7-24-18(27)11-15-4-3-5-17(10-15)20(21,22)23/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZWKUALFYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the biological mechanisms underlying its effects.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
  • Thiophene Substituent : Enhances the compound's interaction with biological targets.
  • Trifluoromethyl Group : Imparts hydrophobic characteristics, potentially affecting bioactivity and pharmacokinetics.

The molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of 422.5 g/mol .

Anticancer Properties

Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .

CompoundCancer Cell LineIC50 Value (µM)
This compoundHepG2TBD
Related Pyrazole DerivativeA54915.6

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's structure allows it to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

This compound has shown promise in antimicrobial assays. Pyrazoles are recognized for their ability to combat bacterial infections, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stimuli.
  • Signal Transduction Pathways : Influencing pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Study 1 : Investigated the cytotoxic effects of a related pyrazole compound on various cancer cell lines, demonstrating significant apoptosis induction via caspase activation .
  • Study 2 : Assessed the anti-inflammatory activity of substituted pyrazoles in animal models, showing reduced edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with other pyrazole-acetamide derivatives, such as the recently synthesized (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189) . Key differences include:

Feature Target Compound Compound 189
Pyrazole Substituents 3,5-dimethyl, 4-(thiophen-3-yl) 3,5-bis(difluoromethyl)
Aromatic Side Chain 3-(trifluoromethyl)phenyl 4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl + 3-hydroxy-3-methylbutynyl
Electron-Withdrawing Groups Trifluoromethyl (-CF₃) Difluoromethyl (-CF₂H), methylsulfonyl (-SO₂CH₃)
Hydrogen Bond Donors Acetamide NH Acetamide NH, hydroxy (-OH)

Key Observations :

  • The target compound’s thiophene substituent offers distinct electronic and steric profiles compared to Compound 189’s indazole and pyridine systems. Thiophene’s lower electronegativity may reduce dipole interactions but enhance π-stacking in hydrophobic binding pockets.
Physicochemical Properties
Property Target Compound (Predicted) Compound 189 (Reported)
Molecular Weight ~450 g/mol ~750 g/mol
logP ~3.5 (highly lipophilic due to -CF₃) ~2.8 (polar groups: -OH, -SO₂CH₃ reduce lipophilicity)
Solubility Low (aqueous) Moderate (enhanced by -OH and sulfonyl groups)
Hydrogen Bond Capacity 2 donors (NH, thiophene S) 4 donors (NH, -OH, pyridine N)

Implications :

  • The target compound’s low solubility may necessitate formulation adjustments (e.g., salt formation or co-solvents) for bioavailability.
  • Compound 189’s hydroxy and sulfonyl groups improve aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s -CF₃ group .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • The compound can be synthesized via carbodiimide-mediated coupling, similar to methods described for structurally related acetamides . For example, reacting a pyrazole-ethylamine intermediate with 3-(trifluoromethyl)phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K, followed by purification via controlled crystallization.
  • Optimization involves monitoring reaction progress by TLC/HPLC, adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acid), and maintaining low temperatures to minimize side reactions. Solvent selection (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., triethylamine as a base) significantly impact yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regiochemistry of the pyrazole and thiophene moieties and verify the trifluoromethyl group.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves stereochemical ambiguities and validates molecular geometry. Data-to-parameter ratios >15 ensure reliability .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and detects impurities (e.g., unreacted starting materials).

Q. How can solubility and stability be evaluated for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond) .

Q. What are common impurities in the synthesis, and how are they quantified?

Methodological Answer:

  • Impurities include unreacted pyrazole intermediates or EDC byproducts. Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns for separation.
  • Quantify via external calibration curves. For trace analysis (<0.1%), employ LC-MS/MS with MRM (multiple reaction monitoring) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to resolve conformational ambiguities in this compound?

Methodological Answer:

  • Crystallize the compound via slow evaporation (e.g., methylene chloride/hexane). Collect diffraction data at 100 K to minimize thermal motion artifacts.
  • Refinement using SHELXL: Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Analyze R-factors (<0.05) and check for twinning using PLATON .
  • Example: The dihedral angle between the pyrazole and trifluoromethylphenyl groups can be measured to assess steric strain .

Q. What hydrogen-bonding patterns dominate the crystal packing, and how do they influence physicochemical properties?

Methodological Answer:

  • Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds. For example, N–H···O interactions may form R22(10)R_2^2(10) motifs, creating dimeric units that enhance thermal stability .
  • Simulate packing motifs with Mercury CSD software to correlate intermolecular interactions (e.g., π-stacking of thiophene rings) with melting points or solubility .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

Methodological Answer:

  • Modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan) and assay against target proteins (e.g., kinases).
  • Computational Docking : Use AutoDock Vina to predict binding affinities. The trifluoromethyl group’s lipophilicity may enhance membrane permeability, as seen in similar compounds .
  • Validate SAR with IC50_{50} measurements and correlate with LogP values (calculated via XLogP3) .

Q. How should contradictory data (e.g., biological activity vs. computational predictions) be addressed?

Methodological Answer:

  • Hypothesis Testing : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify assay-specific artifacts.
  • Molecular Dynamics (MD) : Simulate binding under physiological conditions (e.g., explicit solvent models) to reconcile discrepancies between docking and experimental results .

Q. What computational methods are suitable for modeling electronic effects of the trifluoromethyl group?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces. The electron-withdrawing CF3_3 group may polarize the acetamide bond, altering reactivity .
  • NMR Chemical Shift Prediction : Compare computed 19F^{19}F-NMR shifts (GIAO method) with experimental data to validate electronic environments .

Q. What advanced synthetic strategies (e.g., flow chemistry) could improve scalability?

Methodological Answer:

  • Continuous Flow Synthesis : Optimize EDC-mediated coupling in a microreactor to enhance mixing and reduce reaction time.
  • In-line Analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediates.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.